3-(4-chlorophenyl)-N-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine
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Overview
Description
3-(4-chlorophenyl)-N-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine is a heterocyclic compound that belongs to the class of triazolothiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzohydrazide with 4-fluorobenzoyl chloride to form an intermediate, which is then cyclized with thiourea under acidic conditions to yield the desired triazolothiadiazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(4-chlorophenyl)-N-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and antifungal agent. It is being studied for its ability to inhibit specific enzymes and pathways in pathogenic microorganisms.
Agriculture: The compound has been evaluated for its effectiveness as a pesticide and herbicide. It has shown promising results in controlling various plant pathogens and pests.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes such as shikimate dehydrogenase, which is essential for the biosynthesis of aromatic compounds in microorganisms . This inhibition disrupts the metabolic pathways, leading to the death of the pathogen.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share a similar core structure and have been studied for their antimicrobial and antifungal properties.
Quinazolin-4(3H)-one derivatives: These compounds also exhibit antimicrobial activity and have been evaluated for their potential as pesticides.
Uniqueness
3-(4-chlorophenyl)-N-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine is unique due to its specific substitution pattern on the aromatic rings, which may enhance its biological activity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C16H11ClFN5S |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-(4-fluorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-imine |
InChI |
InChI=1S/C16H11ClFN5S/c17-11-3-1-10(2-4-11)15-20-21-16-23(15)22-14(9-24-16)19-13-7-5-12(18)6-8-13/h1-8H,9H2,(H,19,22) |
InChI Key |
NHCIESOAVJUVLO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=CC=C(C=C2)F)NN3C(=NN=C3S1)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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